Biochemical Potency: 110 nM IC50 Against RET Kinase Defines This Compound's Activity
The 3-iodo substituted compound (CAS 862730-04-9) exhibits an IC50 of 110 nM for inhibiting RET kinase in a commercial radiometric assay [1]. This potency is significantly lower than the most potent analog in the series, a 3-ethynylphenyl derivative, which achieves an IC50 of 8 nM, representing a 13.75-fold difference in potency [1]. This establishes the 3-iodo compound's specific, moderate potency which may be advantageous for studies requiring partial target engagement or for use as a control compound with a defined, weaker affinity.
| Evidence Dimension | Biochemical Inhibition of RET Kinase (IC50) |
|---|---|
| Target Compound Data | 110 nM |
| Comparator Or Baseline | 3-ethynylphenyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (BDBM50388620/CHEMBL2058538) |
| Quantified Difference | 13.75-fold less potent than the comparator |
| Conditions | Commercial radiometric kinase assay, as reported in J Med Chem 55: 4872-6 (2012). |
Why This Matters
This specific IC50 value is a key parameter for experimental design, ensuring that users procure the exact compound with the published potency for reproducible dose-response studies and kinase selectivity profiling.
- [1] BindingDB Entry for PubMed ID 22559926. Affinity data for Proto-oncogene tyrosine-protein kinase receptor Ret. IC50 value for BDBM50388620/CHEMBL2058538 is 8 nM; for BDBM50388621/CHEMBL2058539 (3-iodo compound) is 110 nM. View Source
